molecular formula C3H6ClN3 B1280941 1H-Imidazol-2-amine hydrochloride CAS No. 57575-96-9

1H-Imidazol-2-amine hydrochloride

Cat. No. B1280941
CAS RN: 57575-96-9
M. Wt: 119.55 g/mol
InChI Key: QKUZBZFCWCJPFK-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine hydrochloride , also known as 2-amino-1H-imidazole hydrochloride , is a chemical compound with the molecular formula C3H6ClN3 . It is a small heterocyclic structure that exhibits unique chemical complexity despite its simplicity. Imidazole-based compounds play essential roles in various biological processes, including enzymatic catalysis.



Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858. The synthesis involves the reaction of glyoxal and formaldehyde in ammonia, resulting in the formation of imidazole. Although this method yields relatively low amounts of the compound, it is still used to create C-substituted imidazoles.



Molecular Structure Analysis

The molecular structure of 1H-Imidazol-2-amine hydrochloride consists of a five-membered ring containing three carbon atoms and two nitrogen atoms. It has a unique resonance hybrid structure due to the presence of a sextet of π electrons. The nitrogen atoms in imidazole can act as both acids and bases, making it amphoteric.


!Imidazole Structure



Chemical Reactions Analysis

Imidazole participates in various chemical reactions, including electrophilic and nucleophilic processes. For instance, one-pot reactions using iodobenzene and imidazole in the presence of a base and a catalyst yield N-arylimidazoles. The electron density distribution in imidazole allows it to engage in diverse reactions.



Physical And Chemical Properties Analysis


  • Molecular Weight : 119.55 g/mol

  • Hydrogen Bond Donor Count : 3

  • Hydrogen Bond Acceptor Count : 2

  • Rotatable Bond Count : 0

  • Exact Mass : 119.025 g/mol

  • Monoisotopic Mass : 119.025 g/mol

  • Topological Polar Surface Area : 54.7 Ų

  • Heavy Atom Count : 7


Scientific Research Applications

Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride, a variant of 1H-imidazol-2-amine hydrochloride, is used as an efficient diazotransfer reagent. It acts as a "diazo donor" in converting primary amines to azides and methylene substrates into diazo compounds. Its advantages include being prepared from inexpensive materials, shelf stability, and ease of handling due to its crystalline nature (Goddard-Borger & Stick, 2007).

Triazole Synthesis

In another application, imidazole-1-sulfonyl azide hydrochloride is utilized for the efficient one-pot synthesis of functionalized 1,4-disubstituted 1,2,3-triazoles from primary amines and terminal acetylenes. This represents a practical method in the realm of organic synthesis (Smith et al., 2009).

Synthesis of Imidazole Derivatives

A method for synthesizing novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives using 1H-imidazol-2-amine hydrochloride has been developed. This approach is noted for its environmental friendliness, simplicity, short reaction time, and high yield, highlighting its utility in green chemistry (Sadek et al., 2018).

Safety And Hazards

1H-Imidazol-2-amine hydrochloride should be handled with care. Consult safety data sheets for specific handling instructions and precautions.


Future Directions

Research on imidazole derivatives continues to explore their therapeutic potential. Investigating novel analogs and understanding their biological activity will contribute to drug discovery and development.


properties

IUPAC Name

1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-3-5-1-2-6-3;/h1-2H,(H3,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUZBZFCWCJPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480651
Record name 1H-Imidazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazol-2-amine hydrochloride

CAS RN

57575-96-9
Record name 1H-Imidazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
TV Nguyen, BM Minrovic, RJ Melander… - …, 2019 - Wiley Online Library
… 4-(p-Tolyl)-1H-imidazol-2-amine hydrochloride 9 g was … 4-(4-Ethylphenyl)-1H-imidazol-2-amine hydrochloride 9 h was … 4-(4-Propylphenyl)-1H-imidazol-2-amine hydrochloride 9 i was …
M Beesu, G Caruso, ACD Salyer… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8), expressed in myeloid dendritic cells, monocytes, and monocyte-derived dendritic cells, evokes a distinct cytokine profile which favors the …
Number of citations: 38 pubs.acs.org
S Karaderi, S Bayraktar, C Mazı - ijpras.com
… Clonidine hydrochloride is N-(2,6-Dichlorophenyl)-4,5-dihydro-1Himidazol-2-amine hydrochloride is a centrally acting α2 agonist drug that can inhibits stimulation of the sympathetic …
Number of citations: 2 ijpras.com
JM Belardinelli, W Li, KH Martin, MJ Zeiler… - International Journal of …, 2022 - mdpi.com
… For zinc binding studies, 4-(4-propoxyphenyl)-1H-imidazol-2-amine hydrochloride was … of 4-(4-propoxyphenyl)-1H-imidazol-2-amine hydrochloride in DMSO was pipetted into 1 mL of …
Number of citations: 3 www.mdpi.com
J Raczak-Gutknecht, A Nasal, T Frąckowiak… - … of Pharmaceutical and …, 2017 - Elsevier
Imidazol(in)e derivatives, having the chemical structure similar to clonidine, exert diverse pharmacological activities connected with their interactions with alpha2-adrenergic receptors, …
Number of citations: 3 www.sciencedirect.com
K Ishita, S Stefanopoulos, A Khalil, X Cheng… - Bioorganic & medicinal …, 2018 - Elsevier
… 39 by reaction with hydroxybenzotriazole (HOBt) in the presence of EDCI hydrochloride followed by reaction with commercially available 5-benzyl-1H-imidazol-2-amine hydrochloride (…
Number of citations: 4 www.sciencedirect.com
J Kim, A Cowan, R Lisek, N Raymondi, A Rosenthal… - Brain research, 2011 - Elsevier
… investigated the effect of: 1) clonidine on the development and maintenance of icilin-induced shaking; 2) N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride (ST-91), …
Number of citations: 7 www.sciencedirect.com
ACD Salyer - 2017 - kuscholarworks.ku.edu
Small-molecule agonists have been identified for Toll-like Receptors (TLR) 2, TLR4, TLR7 and TLR8 thus far, and chemotypes other than those of canonical ligands are yet to be …
Number of citations: 0 kuscholarworks.ku.edu
KB Teuscher, KM Meyers, Q Wei, JJ Mills… - Journal of medicinal …, 2022 - ACS Publications
… Nucleophilic substitution of 48 with 1-methyl-1H-imidazol-2-amine hydrochloride gave compound 49 in excellent yield (>99%). Compound 49 underwent Suzuki–Miyaura cross-…
Number of citations: 11 pubs.acs.org
Z Su - 2012 - search.proquest.com
Antibiotic resistant pathogens have been one of the major challenges in the past decades. Bacteria have demonstrated the ability to develop resistance to virtually every single antibiotic …
Number of citations: 2 search.proquest.com

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